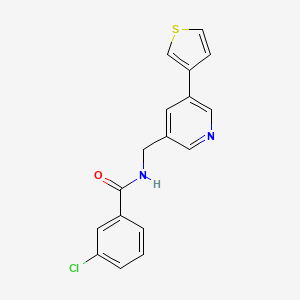

3-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound could involve the use of pyridine synthesis methods . Addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C could afford 2-substituted pyridines in good yields .Molecular Structure Analysis

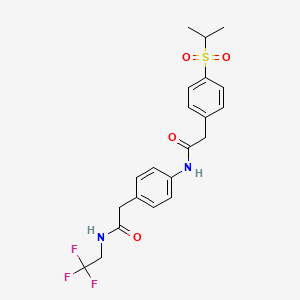

The molecular structure of this compound is complex, featuring a pyridine ring fused with a thiophene ring and a benzamide group. The pyridine ring is a key structural unit in various natural products .Chemical Reactions Analysis

The compound could undergo various chemical reactions. For instance, protodeboronation of pinacol boronic esters could be a potential reaction .Scientific Research Applications

Nonaqueous Capillary Electrophoresis

A study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, which includes compounds with similar structures to the one . This method could be applicable for quality control in the synthesis of related compounds, indicating its utility in pharmaceutical analysis and development (Ye et al., 2012).

Histone Deacetylase Inhibition

Another study describes the synthesis and biological evaluation of a compound similar to "3-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide", which acted as a histone deacetylase (HDAC) inhibitor. This suggests potential applications in cancer research, as HDAC inhibitors can block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).

Metabolic Studies

Research on the metabolic fate and disposition of GDC-0449, a compound structurally related to the one , in rats and dogs highlights the importance of understanding the absorption, distribution, metabolism, and excretion (ADME) properties of such compounds. This is crucial for drug development and toxicological studies (Yue et al., 2011).

Antimicrobial Activity

A study focusing on the synthesis of new quinazolinone derivatives from similar structures demonstrated significant antimicrobial activity. This suggests potential applications in the development of new antimicrobial agents, highlighting the compound's relevance in medicinal chemistry and drug discovery (Naganagowda & Petsom, 2011).

Mechanism of Action

Biochemical Pathways

While direct evidence is lacking, we can draw parallels from related indole derivatives. Indole compounds often participate in diverse biochemical pathways, including:

Antiviral Activity: Some indole derivatives exhibit antiviral properties . For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus. Further exploration is needed to determine if our compound shares similar antiviral effects.

Anti-Inflammatory and Analgesic Activities: Other indole derivatives have shown anti-inflammatory and analgesic effects . These properties could be relevant to our compound, although direct evidence is lacking.

Action Environment

Environmental factors play a significant role in drug efficacy and stability. Factors such as pH, temperature, and co-administered substances can impact the compound’s action. Investigating these environmental influences is essential for optimizing its therapeutic potential.

Properties

IUPAC Name |

3-chloro-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2OS/c18-16-3-1-2-13(7-16)17(21)20-9-12-6-15(10-19-8-12)14-4-5-22-11-14/h1-8,10-11H,9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYCCFNOXCRYRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-2-(2-morpholinoethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2449157.png)

![N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2449161.png)

![3-(2-chlorobenzyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2449174.png)

![methyl 3-{[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]amino}thiophene-2-carboxylate](/img/structure/B2449176.png)

![2-[2-(Cyclohexen-1-yl)ethylamino]-4-(2,5-dimethoxyanilino)-4-oxobutanoic acid](/img/structure/B2449180.png)